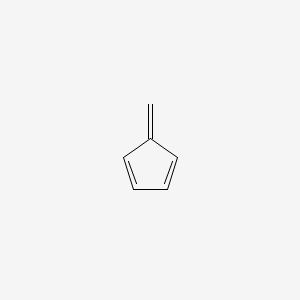

Fulvene

説明

Structure

3D Structure

特性

CAS番号 |

497-20-1 |

|---|---|

分子式 |

C6H6 |

分子量 |

78.11 g/mol |

IUPAC名 |

fulvene |

InChI |

InChI=1S/C6H6/c1-6-4-2-3-5-6/h2-5H,1H2 |

InChIキー |

PGTKVMVZBBZCKQ-UHFFFAOYSA-N |

SMILES |

C=C1C=CC=C1 |

正規SMILES |

C=C1C=CC=C1 |

同義語 |

fulvene methylenecyclopentadiene |

製品の起源 |

United States |

Foundational & Exploratory

The Aromaticity and Antiaromaticity of Fulvenes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvenes, a class of unsaturated cyclic hydrocarbons featuring an exocyclic double bond, occupy a unique and pivotal position in the study of aromaticity. While the parent pentafulvene is generally considered non-aromatic, its electronic structure is highly malleable. Strategic substitution at the exocyclic carbon or on the ring can induce significant π-electron polarization, pushing the system towards either aromatic or anti-aromatic character. This technical guide provides an in-depth examination of the theoretical principles, experimental evidence, and computational methodologies used to characterize the aromaticity of this compound and its derivatives. It aims to serve as a comprehensive resource, offering detailed protocols and quantitative data to aid in the rational design and analysis of this compound-based compounds in various scientific domains, including medicinal chemistry and materials science.

Theoretical Framework: The Dual Nature of this compound

This compound's intriguing electronic properties stem from its cross-conjugated π-system. Unlike its isomer benzene, pentathis compound possesses 6 π-electrons but does not exhibit significant aromatic stabilization in its ground state. This is primarily due to the energetic cost of charge separation required to achieve a Hückel-aromatic (4n+2 π-electrons) cyclopentadienyl (B1206354) anion moiety.

Hückel's Rule and Resonance

According to Hückel's rule, a planar, cyclic, and fully conjugated molecule with (4n+2) π-electrons is aromatic, while one with 4n π-electrons is anti-aromatic.[1][2] Pentathis compound (5-methylidenecyclopenta-1,3-diene) has 6 π-electrons, which satisfies the (4n+2) rule for n=1. However, its ground state is best described as a neutral polyene with alternating single and double bonds.[3]

A significant contribution to its electronic structure comes from a dipolar resonance form, where the exocyclic carbon bears a partial positive charge and the five-membered ring gains a partial negative charge.[4] This charge-separated structure endows the cyclopentadienyl ring with 6 π-electrons, conferring aromatic character upon it.[4][5] The degree to which this zwitterionic form contributes to the overall resonance hybrid dictates the molecule's aromaticity and its unusually large dipole moment.[5]

The Role of Substituents

The delicate electronic balance of the this compound core can be readily tuned by substituents. This principle is central to designing this compound derivatives with specific properties.[6]

-

Electron-Donating Groups (EDGs) placed on the exocyclic carbon (position 6) stabilize the partial positive charge of the zwitterionic resonance form. This enhances the contribution of the aromatic cyclopentadienyl anion structure, thereby increasing the overall aromatic character of the molecule.[6][7]

-

Electron-Withdrawing Groups (EWGs) at the same position destabilize the zwitterionic form, reducing its contribution and consequently diminishing any aromatic character, reinforcing its polyene nature.[6][7]

This "substituent effect" is a powerful tool for modulating the electronic properties, stability, and reactivity of this compound systems.[6]

Quantitative Assessment of Aromaticity

Aromaticity is not a directly observable property but is inferred from various structural, energetic, and magnetic criteria. Computational chemistry provides robust tools for quantifying these effects.

Key Aromaticity Indices

Several indices are commonly used to quantify the degree of aromaticity:

-

Nucleus-Independent Chemical Shift (NICS): This is the most widely used magnetic criterion. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)).[8] A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity. Values close to zero imply a non-aromatic system.[9] The out-of-plane tensor component, NICS(1)zz, is often considered a more reliable indicator as it isolates the contribution from the π-electron system.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic Kekulé structure. Negative values indicate anti-aromaticity.[10]

-

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a suitable acyclic reference compound.[11] A positive ASE indicates aromatic stabilization.

Data Summary for Substituted Pentafulvenes

The following tables summarize key quantitative data for pentathis compound and several of its derivatives, illustrating the profound impact of substitution on aromaticity.

| Substituent (at C6) | HOMA[5] | NICS(1)zz (ppm)[4] | ASE (kcal/mol)[10] | Aromatic Character |

| -H (Pentathis compound) | -0.277 | +5.0 | - | Non-aromatic |

| -NH₂ | +0.252 | -18.9 (as X=NH₂) | - | Moderately Aromatic |

| -OH | +0.039 | - | - | Weakly Aromatic |

| -F | -0.117 | - | - | Non-aromatic |

| -CN | - | -7.2 (as Y=CN) | - | Non-aromatic |

| -NO₂ | -0.480 | - | - | Anti-aromatic |

| -O⁻ | +0.672 | - | - | Strongly Aromatic |

Table 1: Aromaticity indices for key monosubstituted pentathis compound derivatives. Note: NICS values are for different substitution patterns as indicated in the reference; direct ASE values for many derivatives are not commonly reported via a single consistent method.

| Compound | State | ET (kcal/mol)[4] | NICS(1)zz (ppm)[4] | HOMA[4] |

| Pentathis compound | S₀ | 39.0 | +5.0 | -0.3 |

| T₁ | -5.6 | +0.3 | ||

| 6,6-dicyanopentathis compound | S₀ | 36.6 | +6.0 | -0.1 |

| T₁ | -7.2 | 0.0 | ||

| 6,6-diaminopentathis compound | S₀ | 54.7 | -18.9 | +0.4 |

| T₁ | +16.4 | +0.2 |

Table 2: Comparison of aromaticity indices for selected fulvenes in their ground singlet (S₀) and first triplet (T₁) states. ET refers to the adiabatic singlet-triplet energy gap.

Experimental Protocols

Experimental validation is crucial for corroborating theoretical predictions. The following sections outline standardized protocols for the synthesis and characterization of this compound derivatives.

Synthesis of this compound Derivatives (Modified Thiele Procedure)

The condensation of cyclopentadiene (B3395910) with aldehydes or ketones, known as the Thiele synthesis, is a classic method for preparing fulvenes.[7] Modern variations improve yields and reduce side reactions.

Objective: To synthesize 6,6-dimethylthis compound (B1295306) from cyclopentadiene and acetone (B3395972).

Materials:

-

Freshly cracked cyclopentadiene (from dicyclopentadiene)

-

Acetone (reagent grade)

-

Pyrrolidine (B122466) (reagent grade)

-

Methanol (reagent grade)

-

Brine (saturated NaCl solution)

-

Acetic acid

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), combine acetone (1 equivalent) and freshly distilled cyclopentadiene (1.5 equivalents) in methanol.

-

Catalysis: Add pyrrolidine (0.1 equivalents) dropwise to the cooled solution while stirring. The solution should turn a characteristic bright yellow.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 5 minutes, then remove the ice bath and stir for an additional 30-60 minutes at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde/ketone.

-

Quenching & Extraction: Transfer the reaction mixture to a separatory funnel containing cold brine and a small amount of acetic acid to neutralize the pyrrolidine catalyst.[7]

-

Extract the aqueous layer twice with diethyl ether.[7]

-

Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a bright yellow oil or liquid, can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound.[7]

NMR Spectroscopy for Aromaticity Assessment

NMR spectroscopy is a primary experimental tool for assessing aromaticity. The diatropic ring current in aromatic compounds deshields exocyclic protons, shifting their signals downfield (typically > 7 ppm), while the paratropic current in anti-aromatic compounds shields them, causing an upfield shift.[6][11]

Objective: To obtain ¹H and ¹³C NMR spectra of a this compound derivative to assess its aromatic character.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and that residual solvent peaks do not overlap with signals of interest.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

Data Analysis and Interpretation:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to a known standard, typically the residual solvent peak or tetramethylsilane (B1202638) (TMS).

-

¹H NMR: Analyze the chemical shifts of the protons on the five-membered ring. Significant downfield shifts (e.g., δ > 6.5-7.0 ppm) compared to typical olefinic protons (δ 5.0-6.5 ppm) are indicative of a diatropic ring current and thus, aromatic character.[6][11] Conversely, upfield shifts suggest anti-aromaticity.

-

¹³C NMR: Aromatic carbons typically resonate in the δ 120-150 ppm range.[6] Reduced bond length alternation in aromatic systems leads to a convergence of chemical shifts for the ring carbons compared to a non-aromatic analogue.

-

Computational Protocol for NICS Calculation

Objective: To calculate the NICS(1)zz value for a this compound derivative using the Gaussian software package.

Software: Gaussian 16 or later.

Procedure:

-

Structure Optimization:

-

Build the initial molecular structure of the this compound derivative.

-

Perform a geometry optimization and frequency calculation to obtain a stable minimum on the potential energy surface. A common level of theory for this is B3LYP/6-311+G(d,p). The absence of imaginary frequencies confirms a true minimum.

-

-

NICS Calculation Setup:

-

Using the optimized coordinates, create a new input file for an NMR calculation.

-

Place a "ghost" atom (Bq) at the geometric center of the five-membered ring. To calculate NICS(1), place the ghost atom 1.0 Å directly above the ring center. The coordinates for the Bq atom can be determined by averaging the coordinates of the ring atoms.

-

-

Gaussian Input File:

-

Execution and Analysis:

-

Run the Gaussian calculation.

-

Open the resulting output file (.log or .out) and search for "Magnetic shielding tensor (ppm)".

-

Locate the shielding tensor for the ghost atom (Bq). The NICS value is the negative of the isotropic shielding value reported. For NICS(1)zz, find the ZZ component of the tensor and take its negative value.

-

Interpretation: A large negative NICS(1)zz value is a strong indicator of π-aromaticity. A large positive value indicates anti-aromaticity.

-

Conclusion

The study of fulvenes provides a fascinating window into the nuanced and continuous nature of aromaticity. Far from being a simple binary property, aromaticity in these systems can be viewed as a tunable characteristic, highly sensitive to electronic perturbations. For researchers in drug development and materials science, this tunability offers a powerful design element. By applying the theoretical principles, computational tools, and experimental protocols outlined in this guide, scientists can rationally design and synthesize novel this compound derivatives with tailored electronic properties, leading to advancements in molecular switches, photochromic materials, and biologically active agents. The interplay between synthesis, spectroscopy, and computation remains essential for unlocking the full potential of these remarkable compounds.

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

Theoretical Underpinnings of Fulvene's Electronic Landscape: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvene, a non-benzenoid hydrocarbon, and its derivatives have long captured the interest of the scientific community due to their unique electronic properties and reactivity. These molecules serve as fundamental building blocks in organic synthesis and are pivotal in the design of novel materials and potential therapeutic agents. The nuanced electronic structure of this compound, characterized by a cross-conjugated π-system, gives rise to intriguing phenomena such as variable aromaticity and significant dipole moment changes upon electronic excitation. A thorough understanding of this electronic behavior is paramount for predicting and controlling their chemical reactivity and photophysical properties.

This technical guide provides an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of this compound. We will delve into the computational methodologies, present key quantitative data from various theoretical models, and visualize the intricate relationships governing its electronic behavior. This document is intended to be a valuable resource for researchers employing computational chemistry to investigate this compound-based systems in fields ranging from materials science to drug development.

I. Ground and Excited State Electronic Structure

The electronic ground state of this compound (S₀) is a closed-shell singlet (¹A₁) and is characterized by a planar geometry with C₂ᵥ symmetry.[1][2] Theoretical studies have focused on determining its geometric parameters, dipole moment, and the nature of its frontier molecular orbitals. A key feature of this compound is its notable dipole moment, which arises from a partial charge separation between the five-membered ring and the exocyclic methylene (B1212753) group.[3][4] This polarity is a manifestation of the contribution of a zwitterionic resonance structure that imparts some aromatic character to the cyclopentadienyl (B1206354) fragment.[3][5][6]

The excited states of this compound are crucial for understanding its photochemistry and photophysics. The lowest singlet excited state (S₁) is of ¹B₂ symmetry and its characterization has been a subject of numerous computational studies.[1][7] Upon excitation to the S₁ state, a significant reversal of the dipole moment is observed, which is linked to a change in the electronic distribution and a shift towards Baird aromaticity in the triplet state.[2][3][8] This phenomenon has led to the description of fulvenes as "aromatic chameleons".[3]

Higher excited states, including Rydberg states, have also been investigated theoretically to interpret experimental vacuum ultraviolet (VUV) absorption spectra.[1][7] The accurate prediction of the energies and properties of these excited states often requires sophisticated multireference methods.

II. Computational Methodologies

The theoretical investigation of this compound's electronic structure employs a range of computational methods, from density functional theory (DFT) for ground-state properties to high-level ab initio methods for excited states and complex electronic phenomena.

A. Ground State Calculations

For the electronic ground state, DFT has proven to be a cost-effective and reliable method. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G* or larger augmented sets (e.g., aug-cc-pVTZ), have been successfully used to predict geometries and dipole moments.[3][9] Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have also been employed.[9]

Typical Protocol for Ground State Geometry Optimization:

-

Method Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Initial Geometry: Start with a reasonable guess for the molecular geometry of this compound.

-

Optimization: Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).[10]

B. Excited State Calculations

The study of this compound's excited states often necessitates methods that can handle electron correlation more accurately, especially in cases where static correlation is significant.

-

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating vertical excitation energies and oscillator strengths. The choice of functional is crucial for obtaining accurate results.

-

Complete Active Space Self-Consistent Field (CASSCF): This multireference method is essential for describing the electronic structure of excited states, conical intersections, and photochemical reaction pathways. A common active space for this compound includes the six π-electrons in the six π-orbitals (CAS(6,6)).[11]

-

Complete Active Space Second-Order Perturbation Theory (CASPT2): To account for dynamic electron correlation on top of the static correlation captured by CASSCF, single-point energy calculations using CASPT2 are often performed.[11][12][13][14] This method provides more accurate excitation energies.[12]

Typical Protocol for Excited State Calculations (CASSCF/CASPT2):

-

Ground State Calculation: Obtain the ground state geometry and molecular orbitals using a suitable method (e.g., DFT or HF).

-

Active Space Selection: Define the active space for the CASSCF calculation. For this compound, this is typically the full π-valence space (6 electrons, 6 orbitals).

-

CASSCF Calculation: Perform a state-averaged CASSCF calculation to obtain the wavefunctions and energies for the ground and relevant excited states.

-

CASPT2 Correction: Apply second-order perturbation theory (CASPT2) to the CASSCF results to include dynamic electron correlation and refine the state energies.

-

Geometry Optimization of Excited States: For obtaining adiabatic transition energies and understanding the excited state potential energy surface, geometry optimization of the desired excited state can be performed at the CASSCF level.

III. Quantitative Data Summary

The following tables summarize key quantitative data obtained from various theoretical calculations on this compound.

| Property | Method | Basis Set | Calculated Value | Experimental Value | Reference(s) |

| Ground State (S₀) | |||||

| Dipole Moment (Debye) | HF | 6-31G | 0.44 | 0.42 - 0.47 | [9] |

| MP2 | 6-31G | 0.46 | [9] | ||

| B-LYP | 6-31G | 0.42 | [9] | ||

| Rotational Constant A (MHz) | CAM-B3LYP | aug-cc-pVTZ | 8281.426 | 8189.505 | [7] |

| Rotational Constant B (MHz) | CAM-B3LYP | aug-cc-pVTZ | 3860.476 | 3802.781 | [7] |

| Rotational Constant C (MHz) | CAM-B3LYP | aug-cc-pVTZ | 2630.012 | 2596.44 | [7] |

| Excited States | |||||

| ¹B₂ Vertical Excitation (eV) | EEL Spectroscopy | - | - | 3.444 | [7] |

| ¹A₁ Vertical Excitation (eV) | EEL Spectroscopy | - | - | 5.276 | [7] |

| ³B₂ Vertical Excitation (eV) | EEL Spectroscopy | - | - | 2.46 | [7] |

| ³A₁ Vertical Excitation (eV) | EEL Spectroscopy | - | - | 3.10 | [7] |

IV. Visualizing Theoretical Concepts

Graphviz diagrams are used below to illustrate key workflows and conceptual relationships in the theoretical study of this compound.

Caption: Workflow for theoretical calculation of this compound's electronic structure.

Caption: this compound as an "aromatic chameleon".

V. Aromaticity in this compound Derivatives

The concept of aromaticity is central to understanding the stability and reactivity of this compound and its derivatives. While parent this compound exhibits only modest aromatic or antiaromatic character, substitution can significantly influence the degree of π-electron delocalization.[15]

-

Substituent Effects: Electron-donating groups (EDGs) at the exocyclic position tend to increase the aromaticity of the five-membered ring in the ground state by stabilizing the zwitterionic resonance structure. Conversely, electron-withdrawing groups (EWGs) decrease this aromatic character.[10] The position of substituents on the ring also plays a crucial role in modulating aromaticity.

-

Aromaticity Indices: Various computational indices are used to quantify aromaticity, including:

-

HOMA (Harmonic Oscillator Model of Aromaticity): Based on bond length alternation.

-

NICS (Nucleus-Independent Chemical Shift): Based on the magnetic shielding at the center of the ring.

-

FLU (Aromatic Fluctuation Index): Measures the degree of electron delocalization.

-

EDDB (Electron Density of Delocalized Bonds): Visualizes and quantifies cyclic delocalization.[16]

-

Studies on substituted fulvenes have shown that the interplay between substituent effects and aromaticity can be complex, with different indices sometimes providing varying perspectives.[17]

Conclusion

Theoretical calculations provide indispensable insights into the complex electronic structure of this compound and its derivatives. This guide has outlined the key computational methodologies, from DFT for ground-state properties to multireference methods like CASSCF and CASPT2 for accurately describing excited states. The presented quantitative data and visualizations highlight the nuanced electronic behavior of this compound, including its "aromatic chameleon" nature. A thorough grasp of these theoretical underpinnings is essential for researchers aiming to leverage the unique properties of fulvenes in the design of advanced materials and therapeutic agents. The continued development of computational methods promises an even deeper understanding of these fascinating molecules in the future.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 6. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Influence of excited state aromaticity in the lowest excited singlet states of this compound derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Fulvalenes, Fulvenes, and Related Molecules: An ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituent Effect versus Aromaticity—A Curious Case of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4.2.3. CASPT2 — Molcas Manual (version 25.10) [molcas.gitlab.io]

- 13. researchgate.net [researchgate.net]

- 14. CASSCF and CASPT2 studies on the structures, transition energies, and dipole moments of ground and excited states for azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organic chemistry - How to explain (non-/anti-) aromaticity in this compound with the help of resonance structures? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Aromaticity and antiaromaticity of substituted this compound derivatives: perspectives from the information-theoretic approach in density functional reactivity theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of Novel Fulvene Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fulvenes are a class of cross-conjugated olefins that have garnered significant interest for over a century due to their unique electronic properties and versatile reactivity.[1][2] Their polarized exocyclic double bond makes them valuable synthons in organic chemistry, enabling the construction of complex polycyclic scaffolds through various cycloaddition reactions.[2][3][4] This guide provides an in-depth overview of modern synthetic methodologies for preparing novel fulvene derivatives, detailed protocols for their characterization using contemporary analytical techniques, and a look into their applications, particularly in the realm of drug discovery and materials science.

Synthesis of Novel this compound Derivatives

The synthesis of fulvenes has evolved significantly since Thiele's initial report in 1900, which involved the condensation of aldehydes and ketones with cyclopentadiene (B3395910) using strong alkoxide bases.[1] This classical method often suffered from low yields and the formation of resinous byproducts.[1] Modern methods offer improved efficiency, higher yields, and more environmentally friendly conditions.

Modern Catalytic Condensation Methods

A highly efficient and widely used method for synthesizing 6-substituted and 6,6-disubstituted fulvenes is the condensation of aldehydes or ketones with cyclopentadiene using a catalytic amount of a secondary amine, such as pyrrolidine, in methanol.[1][5] This approach, an improvement upon the Stone and Little procedure which used stoichiometric amounts of pyrrolidine, minimizes side reactions and simplifies product isolation.[1][6] The reaction can be further accelerated by the addition of molecular sieves.[1][5]

A general workflow for this synthetic approach is outlined below.

References

- 1. An efficient catalytic method for this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An expedient synthesis of 6-vinylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Fulvene and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvenes are a class of organic compounds characterized by a cross-conjugated system consisting of a five-membered ring with an exocyclic double bond.[1] This unique electronic structure imparts distinct chemical and physical properties, including color and reactivity, making them valuable building blocks in organic synthesis and materials science.[2][3] Furthermore, certain fulvene and fulvalene (B1251668) analogues have shown potential in the treatment of various diseases, including cancer, by inhibiting specific enzymes. The spectroscopic analysis of this compound and its analogues is crucial for their identification, characterization, and the elucidation of their electronic properties and reaction mechanisms. This guide provides an in-depth overview of the key spectroscopic techniques used to analyze these compounds, complete with quantitative data, experimental protocols, and workflow visualizations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in fulvenes. The position and intensity of absorption bands are highly sensitive to the substitution pattern on both the cyclopentadiene (B3395910) ring and the exocyclic double bond, providing valuable insights into the extent of conjugation and the electronic nature of the molecule.[4]

General Principles

Fulvenes typically exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions. The cross-conjugated system results in a relatively small HOMO-LUMO gap, often leading to absorption in the visible range and giving rise to their characteristic yellow or red color.[2] Electron-donating groups (EDGs) at the exocyclic C6 position tend to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift or a more complex spectral behavior.[4]

Quantitative Data

The following table summarizes the UV-Vis absorption maxima (λmax) for this compound and some of its representative analogues.

| Compound | Substituent(s) | Solvent | λmax (nm) | Reference(s) |

| This compound | None | Gas Phase | 235, 200, 178 | [5] |

| 6,6-Dimethylthis compound | 6,6-di-CH₃ | Gas Phase | 360, 265 | [5] |

| Dibenzothis compound Derivative H1 | 2,7-bis(diphenylamino), thiophene (B33073) bridge | CH₂Cl₂ | 307, 384, 468 | |

| Dibenzothis compound Derivative H2 | 3,6-bis(diphenylamino), thiophene bridge | CH₂Cl₂ | 307, 521 | |

| Dibenzothis compound Derivative H3 | 2,7-bis(bis(4-methoxyphenyl)amino), thiophene bridge | CH₂Cl₂ | 304, 383, 466 | |

| Dibenzothis compound Derivative H4 | 2,7-bis(diphenylamino), bithiophene bridge | CH₂Cl₂ | 286, 372, 448 |

Experimental Protocol: UV-Vis Spectroscopy of a this compound Analogue

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound analogue in a suitable UV-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) to obtain a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.2 - 0.8).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

The instrument software will automatically subtract the solvent absorption to provide the spectrum of the analyte.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for each electronic transition.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

General Principles

-

¹H NMR: The proton chemical shifts in fulvenes are typically found in the olefinic region. The coupling constants between adjacent protons on the five-membered ring can provide information about the bond alternation and the planarity of the ring.[5]

-

¹³C NMR: The chemical shifts of the carbon atoms in the this compound core are sensitive to the electron density and substitution patterns. The exocyclic carbon (C6) is particularly diagnostic.

Quantitative Data

The following table presents typical ¹H and ¹³C NMR chemical shifts for the parent this compound.

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Reference(s) |

| ¹H | H1/H4 | 6.22 | d | J(A,B) = 5.10, J(A,A') = 1.95 | [6] |

| ¹H | H2/H3 | 6.53 | d | J(B,A) = 5.10, J(B,B') = 1.95 | [6] |

| ¹H | H6 | 5.85 | s | [6] | |

| ¹³C | C1/C4 | 124.9 | [3] | ||

| ¹³C | C2/C3 | 134.3 | [3] | ||

| ¹³C | C5 | 147.8 | [3] | ||

| ¹³C | C6 | 109.5 | [3] |

Note: The assignments for H1/H4 and H2/H3 can be complex due to the near-equivalence of the protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound analogue in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals for unambiguous assignment.[7]

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound and its analogues by detecting their characteristic vibrational frequencies.

General Principles

The IR spectrum of a this compound will show characteristic absorption bands for C-H and C=C stretching and bending vibrations. The exact positions of these bands can be influenced by the substituents on the molecule.[8][9]

Characteristic Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| =C-H (ring and exocyclic) | Stretching | 3100 - 3000 | Medium |

| C=C (ring and exocyclic) | Stretching | 1680 - 1620 | Variable |

| C-H (sp³ hybridized, if present) | Stretching | 3000 - 2850 | Medium to Strong |

| =C-H | Out-of-plane bending | 900 - 675 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation:

-

For solid samples, ensure the sample is dry and finely powdered.

-

For liquid samples, no further preparation is needed.

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal, ensuring good contact.

-

For solids, apply pressure using the built-in clamp to ensure intimate contact with the crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its analogues. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

General Principles

In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron impact (EI) is a common ionization technique that often leads to fragmentation of the molecular ion. The analysis of these fragment ions can help in elucidating the structure of the parent molecule.[12][13]

Expected Fragmentation Patterns

The fragmentation of fulvenes under EI conditions can be complex. Common fragmentation pathways may involve the loss of substituents from the exocyclic carbon or the ring, as well as rearrangements. The stability of the five-membered ring may be reflected in the fragmentation pattern.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For volatile and thermally stable this compound analogues, a direct insertion probe or a gas chromatography (GC-MS) inlet can be used.

-

Dissolve a small amount of the sample in a volatile solvent if using a GC-MS system.

-

-

Ionization and Mass Analysis:

-

The sample is vaporized and enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting molecular ion and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the m/z values and relative intensities of the fragment ions to propose fragmentation pathways and confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

-

Visualizing Experimental Workflows

The synthesis and subsequent reaction of fulvenes often follow a structured workflow. A common application of fulvenes is in cycloaddition reactions, where they can act as either a diene or a dienophile. The following diagram, generated using the DOT language, illustrates a general workflow for a [4+2] cycloaddition reaction involving a this compound derivative.

Caption: General workflow for the synthesis, cycloaddition, and characterization of a this compound analogue.

Conclusion

The spectroscopic analysis of this compound and its analogues is a multifaceted process that relies on the synergistic application of various techniques. UV-Vis spectroscopy provides key information on the electronic structure, while NMR spectroscopy is paramount for unambiguous structural determination. IR spectroscopy serves to identify characteristic functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By employing the detailed experimental protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize these important and versatile molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(497-20-1) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

Probing the Non-Linear Optical Landscape of Fulvenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvenes, a class of unsaturated cyclic hydrocarbons, have garnered significant interest for their unique electronic and optical properties. Their cross-conjugated system and inherent dipole moment make them compelling candidates for non-linear optical (NLO) applications, which are pivotal in areas ranging from optical data storage and processing to advanced imaging and photodynamic therapy. This technical guide provides a comprehensive overview of the investigation of fulvene's non-linear optical properties, consolidating theoretical predictions with available experimental data. It details the experimental protocols for key NLO characterization techniques and presents quantitative data in a structured format to facilitate comparative analysis. This document is intended to serve as a foundational resource for researchers and professionals exploring the potential of this compound derivatives in materials science and drug development.

Introduction to Fulvenes and their Non-Linear Optical Properties

Fulvenes are hydrocarbons consisting of a cyclopentadiene (B3395910) ring with an exocyclic double bond.[1] Their unique electronic structure, arising from a cross-conjugated π-system, leads to a significant ground-state dipole moment and considerable intramolecular charge transfer (ICT) upon excitation.[2] This inherent charge asymmetry is a key determinant of second-order NLO activity.[3] The NLO response of fulvenes can be tuned by chemical modification, typically by introducing electron-donating (D) and electron-accepting (A) groups to create "push-pull" systems, which enhance the molecular hyperpolarizability.[4][5]

The investigation of these properties involves a synergistic approach of theoretical modeling and experimental validation. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are instrumental in predicting the NLO response of novel this compound derivatives and establishing structure-property relationships.[6] Experimental techniques, including Electric Field-Induced Second Harmonic Generation (EFISH), Hyper-Rayleigh Scattering (HRS), and Z-scan, are employed to measure the first and second hyperpolarizabilities (β and γ, respectively), providing crucial validation for theoretical models.

Theoretical Non-Linear Optical Properties of this compound Derivatives

Computational studies have provided a wealth of data on the predicted NLO properties of various this compound and benzothis compound derivatives. These calculations are crucial for the rational design of new molecules with enhanced NLO responses. The key parameters obtained from these studies are the first hyperpolarizability (β) and second hyperpolarizability (γ).

Table 1: Calculated First Hyperpolarizabilities (β) of Selected this compound Derivatives

| Compound | Method | Basis Set | β (esu) | Reference |

| Triathis compound | HF | 6-311++G(3d,2p) | Value not explicitly stated in abstract | [6] |

| Pentathis compound | HF | 6-311++G(3d,2p) | Value not explicitly stated in abstract | [6] |

| Heptathis compound | HF | 6-311++G(3d,2p) | Value not explicitly stated in abstract | [6] |

| ω-(p-methoxyphenyl)benzothis compound (MPBF) | MOPAC | Not specified | Calculation performed, specific value not in abstract | [3] |

| Push-pull polyenes based on this compound donor | Not specified | Not specified | Calculations performed, specific values not in abstract | [4] |

Table 2: Calculated Second Hyperpolarizabilities (γ) of Selected this compound Derivatives

| Compound | Method | Basis Set | γ (esu) | Reference |

| Fullerene Derivatives (for comparison) | Z-scan (experimental) | N/A | Values obtained from experimental results | [6] |

Note: The provided search results heavily emphasize theoretical calculations, with many abstracts stating that calculations were performed without providing specific numerical values in the abstract itself. The tables reflect the available information.

Experimental Investigation of this compound's NLO Properties

While theoretical data is abundant, experimental validation for the NLO properties of fulvenes is less common in the literature. However, established protocols for characterizing organic NLO materials can be readily applied to this compound derivatives.

Synthesis of Push-Pull this compound Derivatives

The synthesis of fulvenes with tailored NLO properties typically involves creating a "push-pull" architecture, where an electron-donating group and an electron-accepting group are attached to the this compound core to enhance intramolecular charge transfer.

Caption: General synthesis scheme for push-pull benzofulvenes.

Experimental Protocols

EFISH is a widely used technique to determine the first hyperpolarizability (β) of dipolar molecules in solution.

Methodology:

-

Sample Preparation: Prepare solutions of the this compound derivative in a non-polar solvent (e.g., chloroform, dioxane) at several concentrations. The solvent should have a known, small NLO response.

-

Optical Setup:

-

A high-intensity, pulsed laser beam (e.g., Nd:YAG laser at 1064 nm or 1907 nm) is used as the fundamental light source.[1][7]

-

The beam is passed through a polarizer and a half-wave plate to control the polarization.

-

The beam is focused into a liquid cell containing the sample solution.

-

A high-voltage DC electric field is applied across the solution, perpendicular to the laser propagation direction, to induce a partial alignment of the dipolar this compound molecules.

-

-

Signal Detection:

-

The second harmonic signal (at 532 nm for a 1064 nm fundamental) generated is detected by a photomultiplier tube (PMT).

-

The signal is measured as a function of the applied electric field and the concentration of the this compound derivative.

-

-

Data Analysis: The measured second harmonic intensity is related to the molecular hyperpolarizability (β) and the dipole moment (μ) of the solute, as well as the third-order susceptibility of the solvent. By performing measurements at different concentrations and extrapolating to infinite dilution, the β value for the this compound derivative can be determined.

Caption: Workflow for EFISH measurement of this compound derivatives.

HRS is another powerful technique for measuring the first hyperpolarizability (β) and is particularly useful for ionic or non-dipolar molecules.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in a suitable solvent. The solutions must be filtered to remove any dust or impurities that could cause spurious scattering.[5]

-

Optical Setup:

-

A focused, high-intensity pulsed laser beam is directed into the sample cell.

-

The scattered light is collected at a 90° angle to the incident beam.

-

A monochromator is used to spectrally resolve the scattered light and isolate the second harmonic signal from fluorescence and other scattering phenomena.[8]

-

-

Signal Detection: The intensity of the hyper-Rayleigh scattered light at twice the fundamental frequency is measured using a sensitive detector like a PMT.

-

Data Analysis: The intensity of the HRS signal is proportional to the square of the first hyperpolarizability (β²) of the molecules in the solution. By using a known reference standard or an internal solvent standard, the absolute value of β for the this compound derivative can be determined.[9]

Caption: Experimental workflow for Hyper-Rayleigh Scattering.

The Z-scan technique is a simple yet sensitive method for measuring the sign and magnitude of the third-order non-linear refractive index (related to the real part of γ) and the non-linear absorption coefficient (related to the imaginary part of γ).[6][10]

Methodology:

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent and placed in a cuvette of known path length.

-

Optical Setup:

-

A single focused Gaussian laser beam is used.

-

The sample is translated along the beam axis (the z-axis) through the focal point.

-

-

Signal Detection: The transmittance of the beam through the sample is measured by a detector placed in the far field. The measurement is performed in two configurations:

-

Closed-aperture Z-scan: An aperture is placed before the detector to measure changes in the beam divergence, which is sensitive to non-linear refraction.

-

Open-aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector to measure changes in transmittance due to non-linear absorption.

-

-

Data Analysis:

-

The closed-aperture Z-scan yields a characteristic peak-valley or valley-peak transmittance curve, from which the sign and magnitude of the non-linear refractive index are determined.

-

The open-aperture Z-scan provides a transmittance curve that reveals the non-linear absorption characteristics.

-

From these measurements, the real and imaginary parts of the second hyperpolarizability (γ) can be calculated.

-

Caption: Logical flow of the Z-scan experimental technique.

Structure-Property Relationships and Future Outlook

The NLO properties of fulvenes are intrinsically linked to their molecular structure. Key factors influencing the hyperpolarizability include:

-

Nature and Position of Substituents: Strong donor and acceptor groups significantly enhance the ICT and, consequently, the β value. The position of these substituents on the this compound ring also plays a crucial role.

-

π-Conjugated System: Extending the π-conjugated bridge between the donor and acceptor groups can lead to a substantial increase in the NLO response.

-

Molecular Planarity: A more planar molecular structure generally facilitates π-electron delocalization, leading to larger hyperpolarizabilities.

The investigation of this compound's NLO properties is a burgeoning field with immense potential. While computational studies have laid a strong theoretical foundation, further experimental work is crucial to validate these predictions and to fully realize the potential of this compound derivatives in NLO applications. The synthesis of novel push-pull fulvenes with optimized donor-acceptor combinations and extended conjugation lengths is a promising avenue for future research. Furthermore, the incorporation of these chromophores into polymeric matrices or crystalline materials is a critical step towards the development of practical NLO devices. For professionals in drug development, the unique optical properties of fulvenes could be harnessed for applications in bio-imaging and as photosensitizers in photodynamic therapy, representing an exciting frontier for interdisciplinary research.

Conclusion

This technical guide has provided a detailed overview of the investigation into the non-linear optical properties of fulvenes. By combining a summary of theoretical predictions with detailed experimental protocols for key characterization techniques, it serves as a valuable resource for researchers initiating or advancing their work in this area. The structured presentation of data and the visualization of experimental workflows and logical relationships are intended to facilitate a deeper understanding of the principles and practices involved in exploring the NLO potential of this fascinating class of molecules. The continued exploration of this compound derivatives holds significant promise for the development of next-generation optical materials and advanced therapeutic agents.

References

- 1. Synthesis, characterization, and third-order nonlinear optical properties of a new neolignane analogue - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Synthesis of Tunable Push-Pull Benzothis compound Monomers [scholarsbank.uoregon.edu]

- 3. Micro- and macro-scopic second-order non-linear optical properties of this compound compounds - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Push–pull polyenes and carotenoids: synthesis and non-linear optical properties - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. physics.unlv.edu [physics.unlv.edu]

- 9. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comparative Analysis of the Reactivity of Pentafulvene and Heptafulvene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvenes, a class of unsaturated cyclic hydrocarbons, have long intrigued chemists due to their unique electronic structures and versatile reactivity, particularly in cycloaddition reactions. This technical guide provides a comprehensive exploration of the comparative reactivity of two prominent members of this family: pentafulvene and heptathis compound. We delve into the fundamental principles governing their distinct chemical behaviors, supported by theoretical calculations, quantitative data, and detailed experimental protocols. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the rational design of complex molecular architectures.

Introduction

Pentathis compound, with its five-membered ring, and heptathis compound, with its seven-membered ring, exhibit markedly different reactivity profiles despite their structural similarities as cross-conjugated systems.[1] These differences are rooted in their distinct electronic properties, arising from the interplay of ring size, π-electron count, and the potential for aromatic stabilization in their dipolar resonance forms. Understanding these nuances is critical for harnessing their synthetic potential in the construction of novel polycyclic and heterocyclic scaffolds, which are often key components of biologically active molecules and advanced materials.[1][2]

This guide will systematically compare and contrast the reactivity of pentathis compound and heptathis compound, with a focus on their behavior in cycloaddition reactions. We will present a theoretical framework based on Frontier Molecular Orbital (FMO) theory to rationalize their reactivity, followed by a compilation of available quantitative data. Finally, detailed experimental procedures for the synthesis of these fulvenes and a representative cycloaddition reaction are provided to facilitate practical application of this knowledge.

Theoretical Framework: Unraveling the Electronic Origins of Reactivity

The divergent reactivity of pentathis compound and heptathis compound can be largely explained by considering their dipolar resonance structures and the application of Hückel's rule for aromaticity.[1]

-

Pentathis compound: The dipolar resonance structure of pentathis compound places a negative charge on the five-membered ring, creating a cyclopentadienyl (B1206354) anion-like system with 6 π-electrons. This configuration is aromatic and therefore stabilized.[1] This aromatic character in the transition state of many reactions significantly influences its reactivity.

-

Heptathis compound: In contrast, the analogous dipolar resonance structure of heptathis compound would generate a tropylium (B1234903) cation-like seven-membered ring with 6 π-electrons, which is also aromatic. However, to achieve this, the exocyclic carbon would need to bear a negative charge. A more contributing dipolar resonance form for heptathis compound involves a positive charge on the seven-membered ring, leading to an anti-aromatic 8 π-electron system, which is destabilized.[1]

These fundamental electronic differences are reflected in their Frontier Molecular Orbital (FMO) energies.

Frontier Molecular Orbital (FMO) Analysis

FMO theory provides a powerful model for predicting the reactivity of molecules in pericyclic reactions. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reaction pathways and rates.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pentathis compound | -8.55 | -0.54 | 8.01 |

| Heptathis compound | -7.8 | -1.2 | 6.6 |

Table 1: Calculated Frontier Molecular Orbital Energies of Pentathis compound and Heptathis compound.

The smaller HOMO-LUMO gap in heptathis compound compared to pentathis compound suggests that heptathis compound is generally more reactive. Furthermore, the higher-lying HOMO of heptathis compound indicates its greater propensity to act as a nucleophile or an electron donor in reactions. Conversely, the lower-lying LUMO of heptathis compound suggests it is a better electrophile or electron acceptor than pentathis compound.

The following diagram illustrates the logical relationship between electronic structure and reactivity based on FMO theory.

Comparative Reactivity in Cycloaddition Reactions

The distinct electronic properties of pentathis compound and heptathis compound lead to different preferred modes of cycloaddition.

-

Pentathis compound typically participates as a 4π component (diene) or a 2π component (dienophile) in [4+2] Diels-Alder reactions.[1][2] It can also undergo [6+4] cycloadditions, though this is less common. The propensity for dimerization via a [4+2] pathway is a notable feature of its reactivity.[2]

-

Heptathis compound , with its extended π-system, characteristically acts as an 8π component in higher-order cycloadditions, such as [8+2] cycloadditions, to form bicyclo[5.3.0]decane systems.[3] It can also participate in [4+2] cycloadditions, and the competition between these pathways is often influenced by the nature of the reaction partner and the reaction conditions.[3]

Quantitative Comparison: A Case Study with Tetracyanoethylene (B109619) (TCNE)

While direct comparative kinetic data for pentathis compound and heptathis compound with the same dienophile is scarce, computational studies and experimental observations with highly reactive dienophiles like tetracyanoethylene (TCNE) provide valuable insights. TCNE is a strong electron acceptor, and its reactions with fulvenes are expected to be rapid.

Studies on the reaction of heptafulvalene (a dimer of heptathis compound) with TCNE reveal a stepwise mechanism and the formation of both kinetically and thermodynamically controlled products.[4] At low temperatures, a mixture of cycloadducts is formed, which equilibrates to the most stable product upon warming. This suggests that both kinetic and thermodynamic factors play a crucial role in the cycloaddition reactions of heptathis compound systems.

The following table summarizes the typical cycloaddition behaviors and provides a qualitative comparison of reactivity.

| Feature | Pentathis compound | Heptathis compound |

| Primary Cycloaddition Mode | [4+2] (Diels-Alder) | [8+2] |

| Role in Cycloaddition | 4π (diene) or 2π (dienophile) | 8π component |

| HOMO-LUMO Gap | Larger (~8.01 eV) | Smaller (~6.6 eV) |

| General Reactivity | Highly reactive, prone to dimerization | Generally more reactive than pentathis compound |

| Influence of Substituents | Electron-donating groups stabilize the dipolar form and can alter reactivity. | Electron-withdrawing groups stabilize the molecule. |

Table 2: Comparative Overview of Pentathis compound and Heptathis compound Reactivity.

Experimental Protocols

Disclaimer: Fulvenes are often unstable and can be sensitive to air, light, and heat. These procedures should be carried out by trained personnel in a well-ventilated fume hood.

Synthesis of Unsubstituted Pentathis compound

This procedure is adapted from the base-catalyzed condensation of cyclopentadiene (B3395910) with formaldehyde (B43269).

Materials:

-

Freshly cracked cyclopentadiene (from dicyclopentadiene)

-

Formaldehyde (37% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of formaldehyde (1.0 eq) in methanol at 0 °C under an inert atmosphere, add a catalytic amount of pyrrolidine (0.1 eq).

-

Slowly add freshly cracked cyclopentadiene (1.2 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction by TLC (hexane/ethyl acetate).

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield pentathis compound as a yellow oil.

-

Due to its instability, it is recommended to use the product immediately or store it as a dilute solution in a non-polar solvent at low temperature (-20 °C or below).

Characterization (¹H NMR, CDCl₃): δ 6.45 (m, 2H), 6.20 (m, 2H), 5.40 (s, 2H).

Synthesis of Unsubstituted Heptathis compound

The synthesis of the parent heptathis compound is challenging due to its high reactivity. A common method involves the elimination from a suitable precursor.

Materials:

-

7-Tropyl-trimethyltin

-

Triphenylmethyl tetrafluoroborate (B81430)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 7-tropyl-trimethyltin (1.0 eq) in dry dichloromethane under an inert atmosphere.

-

Add a solution of triphenylmethyl tetrafluoroborate (1.1 eq) in dry acetonitrile dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of heptathis compound can be monitored by NMR spectroscopy.

-

The resulting heptathis compound is typically used in situ for subsequent reactions due to its high instability.

Characterization (¹H NMR, CDCl₃): δ 6.5-5.5 (m, 6H), 4.8 (s, 2H).

Comparative Cycloaddition with Tetracyanoethylene (TCNE) - A Representative Protocol

This protocol outlines a general procedure for the cycloaddition of fulvenes with TCNE. Due to the high reactivity, the reaction should be performed at low temperatures.

Materials:

-

This compound (pentathis compound or heptathis compound solution)

-

Tetracyanoethylene (TCNE)

-

Dry acetone (B3395972) or dichloromethane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve TCNE (1.0 eq) in dry acetone or dichloromethane under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a pre-cooled solution of the this compound (1.1 eq) to the TCNE solution with stirring.

-

Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, the reaction mixture can be slowly warmed to room temperature.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate the cycloadduct.

The following workflow diagram illustrates the general process for the synthesis and subsequent cycloaddition of fulvenes.

References

- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. An efficient catalytic method for this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Arsenal: A Technical Guide to the Discovery of Naturally Occurring Fulvene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvenes, a class of organic molecules characterized by a cross-conjugated system of five carbon atoms in a ring with an exocyclic double bond, have long intrigued chemists due to their unique electronic properties and reactivity. While the fulvene scaffold has been extensively utilized as a building block in the total synthesis of complex natural products, the discovery of naturally occurring compounds that inherently possess this motif is a more recent and burgeoning field of study. These "fulvenoid" natural products, primarily isolated from fungal and plant sources, exhibit a range of potent biological activities, including significant cytotoxic and antimicrobial properties. This guide provides an in-depth technical overview of the key discoveries in this area, focusing on the isolation, characterization, biological activity, and mechanisms of action of these remarkable compounds.

I. Illudane (B1247565) Sesquiterpenoids: Fungal Cytotoxins

The most prominent class of naturally occurring compounds featuring a this compound-like core is the illudane sesquiterpenoids, produced by various species of fungi. These compounds are notorious for the toxicity of mushrooms such as the Jack-o'-lantern (Omphalotus olearius).

A. Discovery and Isolation of Illudins

Illudin S and Illudin M are among the most well-studied examples of illudane sesquiterpenoids.[1][2] They have been isolated from fungi including Omphalotus olearius and Granulobasidium vellereum.[1][2][3] The general isolation protocol for these compounds from fungal cultures is outlined below.

Experimental Protocol: Isolation of Illudins from Fungal Culture

-

Cultivation: Granulobasidium vellereum is cultured in a suitable liquid medium (e.g., yeast extract-malt extract-glucose) in a fermentation apparatus for 10-12 days.[4]

-

Extraction: The culture fluid is separated from the mycelia. The fluid is then extracted with an organic solvent, typically ethyl acetate.[4]

-

Purification: The crude extract is concentrated and subjected to chromatographic purification. This often involves initial separation on a silica (B1680970) gel column, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure illudin compounds.[1][4][5]

B. Biological Activity and Mechanism of Action

Illudins exhibit potent cytotoxic activity against a variety of cancer cell lines.[1][3] Their mechanism of action is predicated on their chemical reactivity. The strained cyclopropane (B1198618) ring within the illudane skeleton is susceptible to nucleophilic attack.

This inherent toxicity led to the development of semi-synthetic derivatives with an improved therapeutic index. Irofulven (B1672183) (hydroxymethylacylthis compound or HMAF), a derivative of Illudin S, has shown significant antitumor activity and has been the subject of numerous clinical trials.[6][7][8][9][10][11][12][13][14]

The cytotoxicity of irofulven and other acylfulvenes is initiated by enzymatic bioactivation within the cell, primarily by Prostaglandin Reductase 1 (PTGR1).[15][16] This activation generates a reactive intermediate that proceeds to alkylate macromolecules, most notably DNA.[6][8][17][18] This DNA damage leads to a stall in the S-phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.[9][10][16] The resolution of the DNA adducts formed by these compounds is reported to be exclusively handled by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2][7][16]

Signaling Pathway for Irofulven-Induced Apoptosis

C. Quantitative Cytotoxicity Data

The cytotoxic potential of illudanes and their derivatives has been quantified against several cancer cell lines.

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| Illudin M (enantiomer) | Huh7 | IC50 | Potent | [1][3] |

| Illudin S (diastereomer) | Huh7 | IC50 | Potent | [1][3] |

| Granuloinden B | Huh7 | CC50 | 6.7 µM | [5][19] |

| Granuloinden B | MT4 | CC50 | 0.15 µM | [5][19] |

| Irofulven | MiaPaCa (Pancreatic) | - | Curative in xenografts | [10] |

| Illudin S | SW-480 | IC50 | ~10-14 nM | [20] |

| Acylthis compound (B1200177) | SW-480 | IC50 | ~30-fold less potent than Illudin S | [20][21] |

II. Fulvoferruginin: A Carotane Antibiotic from Marasmius

Another significant fulvenoid natural product is fulvoferruginin, a carotane sesquiterpenoid isolated from the fungus Marasmius fulvoferrugineus.[4] This compound and its recently discovered analogs exhibit notable antimicrobial and cytotoxic activities.[22][23][24]

A. Isolation and Characterization

Fulvoferruginin and its derivatives were isolated from submerged cultures of a Thai Marasmius species.[23] The structure was elucidated using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), 1D and 2D Nuclear Magnetic Resonance (NMR), and CD spectroscopy.[22][23]

Experimental Workflow: From Fungal Culture to Pure Compound

B. Biological Activity

Fulvoferruginin has demonstrated potent cytotoxic effects and also possesses antibacterial and antifungal properties.[4][22]

| Organism | Activity | MIC (µg/mL) |

| Bacillus brevis | Antibacterial | 1-5 |

| Bacillus subtilis | Antibacterial | 1-5 |

| Enterococcus faecalis | Antibacterial | 5-10 |

| Nematospora coryli | Antifungal | 1-5 |

| Saccharomyces cerevisiae | Antifungal | 1-5 |

| Data adapted from Klein et al. (1990)[4] |

III. Fulvoplumierin (B1234959): A Bioactive Iridoid from Plumeria

Fulvoplumierin is a naturally occurring this compound derivative classified as an iridoid, which has been isolated from various parts of plants belonging to the genus Plumeria.[25][26] This compound is noted for its antimicrobial and cytotoxic activities.[25][27]

A. Source and Biological Profile

Fulvoplumierin, along with other iridoids, has been identified as an active constituent in the extracts of Plumeria species.[25][27] The roots and bark are particularly cited as sources of this compound.[26][28] Extracts containing fulvoplumierin have shown activity against a range of bacteria and have also demonstrated cytotoxic effects.[25] While the broad activities are reported, detailed quantitative data such as IC50 or MIC values for the pure compound are less consistently documented in readily available literature.

Conclusion

The discovery of naturally occurring this compound and fulvenoid compounds represents a compelling frontier in natural product chemistry and drug development. The potent cytotoxicity of the fungal-derived illudanes, which has led to the clinical evaluation of the semi-synthetic analog irofulven, underscores the therapeutic potential of this structural class. Furthermore, the antimicrobial activities of compounds like fulvoferruginin and fulvoplumierin suggest that the this compound motif may be a privileged scaffold for the development of new anti-infective agents. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to explore and exploit this unique chemical space. Future investigations into the biosynthesis of these compounds and the discovery of novel fulvenoids from unexplored ecological niches are anticipated to yield the next generation of this compound-based therapeutic leads.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Illudin - Wikipedia [en.wikipedia.org]

- 3. Cytotoxic Illudane Sesquiterpenes from the Fungus Granulobasidium vellereum (Ellis and Cragin) Jülich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (-)-Irofulven | C15H18O3 | CID 148189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Irofulven - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective Total Synthesis of (−)-Acylthis compound and (−)-Irofulven - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Item - Synthesis and Biological Activity of Enantiomers of Antitumor Irofulven - American Chemical Society - Figshare [acs.figshare.com]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The acylthis compound alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acylthis compound - Wikipedia [en.wikipedia.org]

- 18. Research Collection | ETH Library [research-collection.ethz.ch]

- 19. Cytotoxic illudalane sesquiterpenes from the wood-decay fungus Granulobasidium vellereum (Ellis & Cragin) Jülich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of acylthis compound- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Analogs of the carotane antibiotic fulvoferruginin from submerged cultures of a Thai Marasmius sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analogs of the carotane antibiotic fulvoferruginin from submerged cultures of a Thai Marasmius sp - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. saspublishers.com [saspublishers.com]

- 26. researchgate.net [researchgate.net]

- 27. plantsjournal.com [plantsjournal.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Computational Modeling of Fulvene Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract Fulvenes are a class of organic molecules that have captivated chemists for over a century due to their unique electronic properties and versatile reactivity.[1][2] Their cross-conjugated system allows them to participate in a wide array of cycloaddition reactions, acting as 2π, 4π, and 6π components, which makes them valuable building blocks for synthesizing complex polycyclic scaffolds found in natural products and novel materials.[2][3] The high reactivity and potential for multiple competing reaction pathways, however, can complicate experimental studies.[1][3] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms, selectivity, and kinetics of these reactions. This technical guide provides an in-depth overview of the computational methodologies used to model fulvene cycloaddition reactions, presents key findings from recent studies in structured data tables, and visualizes complex reaction pathways and workflows.

Introduction to Fulvenes and Cycloaddition Reactions